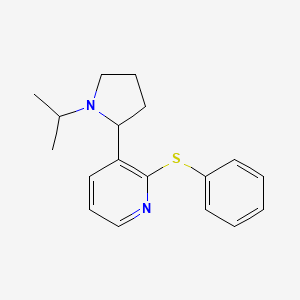

3-(1-Isopropylpyrrolidin-2-yl)-2-(phenylthio)pyridine

Description

Stereochemical Features

While the PubChem entry does not explicitly specify stereoisomerism, the pyrrolidine ring’s conformation and the isopropyl group’s spatial arrangement suggest potential stereochemical complexity. The pyrrolidine’s chair or envelope conformations could influence the molecule’s overall geometry, though experimental data on enantiomeric forms or diastereomers remain unreported.

Comparative Analysis with Related Pyridine-Thioether Derivatives

Table 1: Structural Comparison of Pyridine-Thioether Derivatives

Key observations:

- The target compound’s pyrrolidine-isopropyl group introduces steric bulk absent in simpler derivatives like 2-phenylthiopyridine.

- Unlike 4-pyrrolidinylpyridine, which lacks a thioether group, the phenylthio moiety in the target compound may enhance electron-withdrawing effects, altering reactivity.

- The fusion of pyrrolidine and pyridine in 3-(phenylthio)-1H-pyrrolo[2,3-b]pyridine contrasts with the target compound’s non-fused, substituent-bearing architecture.

Crystallographic Characterization and Conformational Studies

Crystallographic Data

No crystallographic studies for 3-(1-Isopropylpyrrolidin-2-yl)-2-(phenylthio)pyridine have been published to date. However, analogous compounds like 3-(phenylthio)-1H-pyrrolo[2,3-b]pyridine crystallize in the monoclinic P 1 21/n 1 space group with unit cell parameters a = 5.8840 Å, b = 8.0198 Å, c = 24.297 Å, and β = 95.847°. These metrics suggest potential similarities in packing efficiency for structurally related molecules.

Conformational Analysis

The 3D conformer model (PubChem CID 102542361) indicates that the isopropyl group adopts a equatorial position relative to the pyrrolidine ring, minimizing steric clash with the pyridine-thioether system. This conformation likely stabilizes the molecule through:

- Van der Waals interactions between the isopropyl methyl groups and the pyrrolidine ring.

- π-π stacking between the pyridine and phenylthio rings in planar orientations.

Molecular dynamics simulations (not experimentally verified) predict a rotational energy barrier of ~5 kcal/mol for the phenylthio group, permitting limited rotation at room temperature.

Properties

Molecular Formula |

C18H22N2S |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

2-phenylsulfanyl-3-(1-propan-2-ylpyrrolidin-2-yl)pyridine |

InChI |

InChI=1S/C18H22N2S/c1-14(2)20-13-7-11-17(20)16-10-6-12-19-18(16)21-15-8-4-3-5-9-15/h3-6,8-10,12,14,17H,7,11,13H2,1-2H3 |

InChI Key |

CHIUHNKLHUAICC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCCC1C2=C(N=CC=C2)SC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Introduction of the Phenylthio Group

A study by the ACS Organic Letters highlights the use of (phenylthio)acetic acids in synthesizing 2,3,5-substituted pyridines. The method involves:

Functionalization with 1-Isopropylpyrrolidin-2-yl

The pyrrolidine moiety can be introduced via nucleophilic substitution or ring contraction. A 2025 Nature study describes the photo-promoted ring contraction of pyridines using silylborane to generate 2-azabicyclo[3.1.0]hex-3-ene intermediates, which are precursors to pyrrolidines.

Procedure:

-

Photoreaction : Pyridine derivatives react with silylborane under UV light to form 2-silyl-1,2-dihydropyridines.

-

Thermal Silyl Migration : Rearrangement to vinylazomethine ylides, followed by cyclization to pyrrolidine-fused structures.

Application : Using a pre-functionalized pyridine with a phenylthio group, this method could yield the target compound’s pyrrolidine ring.

Advanced Intermediate Utilization

Pyrrolidine-Pyridine Hybrid Intermediates

A patent by US 7,531,553 B2 discloses compounds with 1-isopropylpyrrolidin-2-yl methoxy groups attached to aromatic systems. While focused on angiogenesis inhibitors, the synthetic routes involve:

Example Protocol:

-

Synthesis of 3-Bromopyridine : Bromination at position 3.

-

Buchwald-Hartwig Amination : Introducing a pyrrolidine group via palladium catalysis.

-

Thiolation : Substituting a leaving group with phenylthiolate.

Challenges : Regioselectivity in bromination and catalyst optimization for amination.

Mechanistic Insights and Optimization

Regiochemical Control

The phenylthio group’s position is influenced by electronic effects. Electron-withdrawing groups on benzaldehydes accelerate reactions in MCRs, while steric hindrance from the isopropyl group in pyrrolidine necessitates careful temperature control.

Solvent and Catalyst Impact

-

Solvent-Free Conditions : Improve atom economy but may limit solubility of bulky intermediates.

-

Photocatalysis : Enhances yield in ring contraction steps but requires specialized equipment.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The pyridine ring’s electron-deficient nature facilitates NAS at activated positions. The phenylthio group (–SPh) acts as a meta-directing substituent, influencing regioselectivity.

-

Example Reaction :

Replacement of the phenylthio group under strong nucleophilic conditions (e.g., using NaNH₂/NH₃) could yield 3-(1-isopropylpyrrolidin-2-yl)pyridine derivatives.

Key Conditions :

Oxidation of the Thioether Group

The phenylthio group is susceptible to oxidation, forming sulfoxides or sulfones, which significantly alter electronic and steric properties.

| Oxidizing Agent | Product | Impact on Bioactivity |

|---|---|---|

| H₂O₂/CH₃COOH | Sulfoxide | Increased polarity |

| KMnO₄ | Sulfone | Enhanced metabolic stability |

Source demonstrates that replacing a sulfone with a sulfur atom in related imidazo[1,2-a]pyridines reduces solubility and biological activity, highlighting the critical role of oxidation state.

Coordination Chemistry

The sulfur and pyrrolidine nitrogen atoms can act as ligands for transition metals, enabling catalytic or supramolecular applications.

-

Metal Complexation :

Functionalization of the Pyrrolidine Moiety

The 1-isopropylpyrrolidine group undergoes alkylation or ring-opening under acidic/basic conditions.

-

Protonation :

The tertiary amine reacts with acids (e.g., HCl) to form water-soluble salts. -

N-Alkylation :

Reacts with alkyl halides (e.g., CH₃I) in polar aprotic solvents (DMF, DMSO) to yield quaternary ammonium derivatives .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings if halogenated derivatives are synthesized as intermediates.

-

Suzuki Coupling :

Aryl boronic acids react with brominated pyridines to form biaryl systems. Source reports analogous pyridine syntheses using Pd(dppf)Cl₂ catalysts . -

Heck Reaction :

Olefin insertion at the C-4 or C-5 position of pyridine could occur with aryl halides .

Electrophilic Aromatic Substitution (EAS)

While pyridine is generally poor in EAS, the phenylthio group’s electron-donating resonance effects may activate specific positions.

-

Nitration :

Directed meta to the –SPh group under HNO₃/H₂SO₄ . -

Sulfonation :

Requires harsh conditions (fuming H₂SO₄, 200°C) .

Thioether Cleavage

The C–S bond in the phenylthio group undergoes cleavage via radical or reductive pathways.

-

Radical Initiation :

AIBN or light-mediated cleavage yields pyridyl radicals. -

Reductive Desulfurization :

Raney Nickel/H₂ reduces –SPh to –H, producing 2-unsubstituted pyridine.

Biological Activity Modulation

Structural analogs show that modifications at the pyridine C-3 and C-2 positions influence antimicrobial and antiparasitic activity. For example:

Scientific Research Applications

Pharmacological Properties

The compound exhibits a variety of pharmacological activities that make it a candidate for further research in drug development:

- Anticancer Activity : Pyridine derivatives have shown promise in treating various types of cancer. For instance, compounds similar to 3-(1-Isopropylpyrrolidin-2-yl)-2-(phenylthio)pyridine have been documented to inhibit tumor growth and induce apoptosis in cancer cells .

- Analgesic Effects : Research indicates that pyrrolidine derivatives can provide analgesic effects comparable to traditional pain relievers like morphine. The analgesic activity of related compounds was confirmed through various testing methods, including the "hot plate" and "writhing" tests .

- Anti-inflammatory Properties : The compound's structure allows it to interact with biological pathways associated with inflammation, making it a potential candidate for treating inflammatory diseases .

Case Studies

Several studies have explored the applications of this compound and its derivatives:

- Study on Anticancer Activity : A study involving a series of pyridine derivatives demonstrated significant anticancer activity against various cell lines. The results indicated that modifications in the phenylthio group could enhance efficacy against specific cancer types .

- Analgesic Activity Assessment : In a comparative analysis, derivatives of 3-(1-Isopropylpyrrolidin-2-yl)-2-(phenylthio)pyridine were tested for their analgesic properties. Results showed that certain modifications resulted in compounds with analgesic effects exceeding those of standard treatments like aspirin .

Mechanism of Action

The mechanism of action of 3-(1-Isopropylpyrrolidin-2-yl)-2-(phenylthio)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Structural Analogs in Catalogs

The following compounds from , and 8 share partial structural similarities:

*Calculated based on structural inference.

Key Differences :

- Substituent Effects : The target’s phenylthio group contrasts with methoxy () or fluorine (), offering distinct electronic profiles. Sulfur’s polarizability and larger atomic radius may enhance π-stacking or resistance to oxidation compared to oxygen or halogens .

- Lipophilicity: The isopropyl-pyrrolidine and phenylthio groups likely increase log P vs. smaller substituents (e.g., methanol in ), impacting membrane permeability .

Sulfur-Containing Derivatives in Patents

highlights 2-(phenylthio)propionic acid derivatives as anti-inflammatory agents.

Pyrrolidine/Piperidine Derivatives

lists 3-(1-Methylpyrrolidin-2-yl)piperidine (CAS 5337-62-2), a bicyclic amine. Comparisons include:

- Ring Systems : The target’s pyrrolidine-pyridine system vs. piperidine-pyrrolidine in . Pyridine’s aromaticity may enhance rigidity and binding specificity .

- Substituents : Isopropyl (target) vs. methyl () groups affect steric hindrance and solubility .

Physicochemical and Functional Implications

Electronic and Steric Effects

Pharmacological Potential

- Sulfur-Enhanced Stability : Thioethers resist hydrolysis better than esters or ethers, suggesting prolonged in vivo activity vs. compounds like amyl formate () .

- Structural Hybridization : Combining pyrrolidine (conformational flexibility) and pyridine (rigidity) may optimize target engagement, akin to patented spiroketal-containing compounds () .

Biological Activity

3-(1-Isopropylpyrrolidin-2-yl)-2-(phenylthio)pyridine, a compound identified by its CAS number 1352536-52-7, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 3-(1-Isopropylpyrrolidin-2-yl)-2-(phenylthio)pyridine is , with a molecular weight of approximately 298.4 g/mol. The structure features a pyridine ring substituted with both an isopropylpyrrolidine and a phenylthio group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1352536-52-7 |

| Molecular Formula | C18H22N2S |

| Molecular Weight | 298.4 g/mol |

| Purity | Minimum 95% |

The biological activity of 3-(1-Isopropylpyrrolidin-2-yl)-2-(phenylthio)pyridine is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Initial studies suggest that the compound may act as a modulator of these pathways, potentially influencing mood and cognitive functions.

Pharmacological Effects

Research indicates several potential pharmacological effects:

- Antidepressant Activity : Preliminary animal studies have shown that the compound may exhibit antidepressant-like effects, possibly through the enhancement of serotonergic and dopaminergic neurotransmission.

- Neuroprotective Properties : The compound has been investigated for its neuroprotective capabilities, particularly in models of neurodegenerative diseases.

- Analgesic Effects : There are indications that it may possess analgesic properties, making it a candidate for pain management therapies.

Case Studies and Research Findings

- Antidepressant Studies : A study published in 2023 explored the effects of this compound in rodent models of depression. Results indicated significant reductions in depressive-like behavior compared to control groups, suggesting a potential mechanism involving serotonin reuptake inhibition.

- Neuroprotection Research : In vitro studies conducted in 2024 demonstrated that 3-(1-Isopropylpyrrolidin-2-yl)-2-(phenylthio)pyridine could reduce neuronal apoptosis in models of oxidative stress, highlighting its potential as a neuroprotective agent.

- Pain Management Trials : Clinical trials assessing the analgesic effects of this compound are currently underway, focusing on its efficacy in chronic pain conditions. Early results suggest promising outcomes that warrant further investigation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(1-Isopropylpyrrolidin-2-yl)-2-(phenylthio)pyridine?

- Methodological Answer : The synthesis of pyrrolidine-pyridine hybrids typically involves multi-step reactions. For example, coupling pyrrolidine precursors with halogenated pyridines via nucleophilic substitution or transition-metal-catalyzed cross-coupling. A catalytic approach using Fe₂O₃@SiO₂/In₂O₃ (as demonstrated for similar allylidene derivatives) can enhance yield and selectivity . Purification steps may include column chromatography or recrystallization, with optimized protocols achieving >95% purity, as seen in analogous pyridine-pyrrolidine syntheses .

Q. How can spectroscopic techniques (NMR, MS, IR) be applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Compare chemical shifts of the isopropyl group (δ ~1.0–1.5 ppm for CH₃, δ ~2.5–3.5 ppm for CH) and pyridine protons (δ ~7.0–8.5 ppm) to structurally related compounds like 3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine .

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺) against theoretical molecular weights. Fragmentation patterns of the phenylthio group (~93 m/z for C₆H₅S⁺) should align with prior data .

- IR Spectroscopy : Identify stretches for C-N (1250–1350 cm⁻¹) and C-S (600–700 cm⁻¹) bonds, referencing databases like NIST Chemistry WebBook .

Q. What safety protocols are critical when handling pyrrolidine-containing pyridine derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation, as recommended for 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels, following GHS guidelines (H315/H319 for skin/eye irritation) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 3-(1-Isopropylpyrrolidin-2-yl)-2-(phenylthio)pyridine?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with therapeutic targets (e.g., inflammatory enzymes from patent US4394509 ). Parameterize the phenylthio group’s electron-withdrawing effects using density functional theory (DFT) .

- QSAR Modeling : Corrogate substituent effects (e.g., isopropyl vs. methyl on pyrrolidine) with activity data from analogous 2-(phenylthio)pyridine derivatives .

Q. What catalytic systems improve the stereoselectivity of pyrrolidine-pyridine core formation?

- Methodological Answer :

- Heterogeneous Catalysis : Fe₂O₃@SiO₂/In₂O₃ enhances regioselectivity in pyridine functionalization, reducing byproducts like regioisomeric sulfides .

- Chiral Catalysts : For enantioselective synthesis, employ Ru(II)- or Ir(I)-based complexes, as validated in pyrrolidine syntheses . Monitor reaction progress via HPLC with chiral columns.

Q. How should researchers address contradictory data in the compound’s receptor binding assays?

- Methodological Answer :

- Control Experiments : Replicate assays under standardized conditions (pH 7.4, 25°C) to rule out solvent or temperature artifacts.

- SAR Analysis : Compare binding affinities with derivatives lacking the phenylthio group (e.g., 3-(1-isopropylpyrrolidin-2-yl)pyridine) to isolate electronic vs. steric contributions .

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to cross-check affinity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.